molecular formula C14H18F3NO3 B1498353 (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester CAS No. 921609-32-7

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

Cat. No.: B1498353
CAS No.: 921609-32-7
M. Wt: 305.29 g/mol
InChI Key: NSQCPDZVTYYOAN-NSHDSACASA-N
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Description

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: is a chemical compound that features a trifluoromethoxy group attached to the phenylalanine amino acid, which is further esterified with t-butyl. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester typically involves the following steps:

  • Starting Material Preparation: : The starting material, phenylalanine, is first protected using a suitable protecting group.

  • Trifluoromethoxylation: : The phenylalanine derivative undergoes trifluoromethoxylation to introduce the trifluoromethoxy group at the desired position.

  • Esterification: : The trifluoromethoxylated phenylalanine is then esterified with t-butyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The ester group can be reduced to yield the corresponding alcohol.

  • Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Amine oxides

  • Reduction: : Alcohols

  • Substitution: : Substituted trifluoromethoxy compounds

Scientific Research Applications

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological effects.

Comparison with Similar Compounds

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester: can be compared with other similar compounds, such as:

  • Riluzole: : Another compound containing a trifluoromethoxy group, used in the treatment of amyotrophic lateral sclerosis (ALS).

  • Trifluoromethoxy-substituted phenylalanine derivatives: : These compounds share structural similarities but may differ in their functional groups and applications.

The uniqueness of This compound lies in its specific trifluoromethoxy group placement and its esterification, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCPDZVTYYOAN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660529
Record name tert-Butyl O-(trifluoromethyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921609-32-7
Record name tert-Butyl O-(trifluoromethyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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